Bienvenue dans la boutique en ligne BenchChem!

Lapisteride

5α-reductase Androgenetic Alopecia Benign Prostatic Hyperplasia

Lapisteride (CS-891) is a dual inhibitor of type I & II 5α-reductase, providing comprehensive DHT suppression beyond selective inhibitors like Finasteride. Demonstrates sub-nanomolar potency (59% inhibition at 0.01 nM) in human dermal papilla assays. Ideal for BPH and AGA research requiring simultaneous targeting of both 5αR isoforms.

Molecular Formula C29H40N2O3
Molecular Weight 464.6 g/mol
CAS No. 142139-60-4
Cat. No. B1674501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapisteride
CAS142139-60-4
SynonymsCS 891
CS-891
CS891 cpd
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide
Molecular FormulaC29H40N2O3
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C
InChIInChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1
InChIKeyNAGKTIAFDQEFJI-DPMIIFTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lapisteride (CAS 142139-60-4): A Dual 5α-Reductase Inhibitor for Androgenetic Alopecia and BPH Research Procurement


Lapisteride (INN; also known as CS-891, CS-891B) is a synthetic 4-azasteroid that functions as an orally active dual inhibitor of both type I and type II isoforms of the enzyme 5α-reductase (5αR) [1][2]. It was developed for the potential treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA) but was never marketed [1][3]. Its mechanism involves blocking the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT), which is a key driver in these conditions [2].

Why Lapisteride Cannot Be Interchanged with Other 5α-Reductase Inhibitors in Research Protocols


Substituting Lapisteride with other 5α-reductase inhibitors like Finasteride or Dutasteride without protocol validation is not scientifically sound. Finasteride is a selective inhibitor of the type II isoenzyme, leaving type I activity unaffected [1]. Dutasteride inhibits both type I and type II but has a distinct molecular structure and pharmacokinetic profile. Lapisteride's dual inhibition profile [1][2] and its specific potency in target tissues like the human hair follicle dermal papilla [1] create a unique pharmacological signature that cannot be replicated by simply using another 5α-RI. The following quantitative evidence demonstrates these key differentiators.

Quantitative Differentiation Guide for Lapisteride (CS-891) Procurement


Isoform Inhibition Profile: Dual (Type I & II) vs. Finasteride (Type II Selective)

Lapisteride is a dual inhibitor of both type I and type II 5α-reductase isoenzymes [1][2]. In contrast, Finasteride is a selective inhibitor of the type II isoenzyme only [1][3]. Clinical studies with Finasteride demonstrate a 60-70% reduction in circulating DHT, with the residual DHT attributed to uninhibited type I 5αR activity [1]. By inhibiting both isoforms, Lapisteride is hypothesized to achieve a more comprehensive reduction in DHT levels, directly addressing the mechanistic limitation of selective type II inhibitors [1].

5α-reductase Androgenetic Alopecia Benign Prostatic Hyperplasia

Ex Vivo Potency in Human Hair Follicle Dermal Papilla (0.01 nM Inhibition)

In ex vivo studies using freshly isolated human hair follicle dermal papillae (DP), Lapisteride (CS-891) demonstrated potent inhibition of local 5α-reductase activity. At a concentration of 0.01 nM, CS-891 inhibited 5αR activity by 59% [1]. This data supports its proposed efficacy in targeting the hair follicle, a key site of DHT production relevant to androgenetic alopecia.

Androgenetic Alopecia Dermal Papilla 5α-reductase Activity

Oral Bioactivity Classification

Lapisteride is consistently described in the literature as an 'orally active' 5α-reductase inhibitor [1][2]. This classification distinguishes it from compounds that may require alternative routes of administration (e.g., topical) to achieve systemic or local effect, and confirms its suitability for in vivo studies using oral gavage or dietary administration.

Pharmacokinetics Oral Administration Drug Development

Recommended Research Applications for Lapisteride Based on Differential Evidence


Investigating Complete 5α-Reductase Pathway Suppression

Ideal for in vitro or in vivo studies aiming to achieve comprehensive inhibition of DHT synthesis by targeting both type I and type II 5α-reductase isoforms simultaneously, a capability not shared by selective inhibitors like Finasteride [1].

Ex Vivo Modeling of Androgenetic Alopecia in Human Hair Follicles

Suitable for ex vivo assays using human scalp biopsies or isolated dermal papillae, where its potent activity at sub-nanomolar concentrations (e.g., 59% inhibition at 0.01 nM) has been demonstrated, allowing researchers to model local androgen metabolism [2].

Oral Dosing in Rodent Models of Benign Prostatic Hyperplasia (BPH)

Appropriate for in vivo studies requiring oral administration. Its 'orally active' classification [3] supports its use in rodent BPH models (e.g., testosterone-induced hyperplasia) to assess effects on prostate weight and histology, leveraging its dual inhibitory mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapisteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.